(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid (R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1212298-83-3
VCID: VC21001655
InChI: InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol

(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

CAS No.: 1212298-83-3

Cat. No.: VC21001655

Molecular Formula: C14H20N2O5

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid - 1212298-83-3

Specification

CAS No. 1212298-83-3
Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
IUPAC Name (3R)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1
Standard InChI Key WAZLXMQVYNXDQH-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=C(C=C1)OC
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC

Introduction

(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a complex organic compound that incorporates a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This compound is particularly interesting due to its structural features, including a pyridine ring and a methoxy substituent, which can influence its chemical and biological properties.

Chemical Data Table

PropertyValue
CAS Number1212298-83-3
Molecular Weight296.32 g/mol
Purity≥95%

Synthesis and Applications

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the use of protecting groups and stereoselective reactions to ensure the correct configuration of the chiral center. This compound can be used as an intermediate in the synthesis of more complex molecules, such as peptides or pharmaceuticals, where the pyridine ring and methoxy group may provide specific biological activities.

Biological and Chemical Significance

The presence of a pyridine ring in (R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid suggests potential biological activity, as pyridine derivatives are known to interact with various biological targets. The methoxy group may also influence the compound's solubility and interaction with biological systems.

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